![molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2](/img/structure/B1445927.png)
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Overview
Description
“3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803591-49-2 . It has a molecular weight of 273.59 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H .Scientific Research Applications
1. Formation of Cu(II) Complexes
The chemical is used in synthesizing unsymmetrical N-capped tripodal amines, which are then employed in one-pot condensation reactions with certain aldehydes in the presence of Cu(II) metal ions. This process leads to the generation of new mononuclear complexes, providing insights into the coordination chemistry of these amines with copper ions (Keypour et al., 2015).
2. Metal Analyses in Environmental and Pharmaceutical Samples
The compound has applications in capillary electrophoresis as an ion-pairing reagent. It's used for the separation and determination of common metal ions in pharmaceutical vitamin preparations and various water samples, showcasing its utility in analytical chemistry (Belin & Gülaçar, 2005).
3. Inhibitory Activity Against Src Kinase and Anticancer Effects
Derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors. Some of these derivatives show significant inhibitory potency against Src kinase, suggesting potential applications in cancer treatment, particularly in targeting human breast carcinoma cells (Sharma et al., 2010).
4. Conformational Analyses in Crystallography
Its derivatives have been characterized using X-ray diffraction analysis to understand their crystal structures and conformational dynamics. This has implications in the field of molecular crystallography, aiding in the understanding of molecular interactions and structure determination (Nitek et al., 2020).
5. Development of Supramolecular Structures
The compound is used in the study of supramolecular structures. This involves analyzing the molecular-electronic structure and hydrogen bonding patterns, which is significant for understanding nucleic acid structures and functions (Cheng et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPXRQSGMADYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



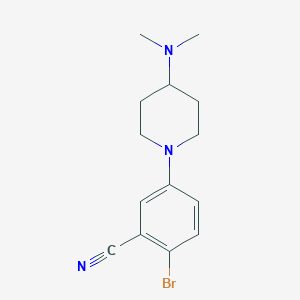
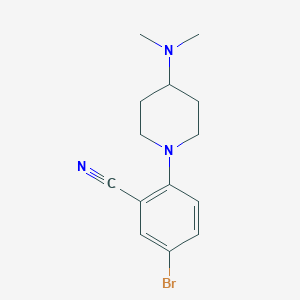
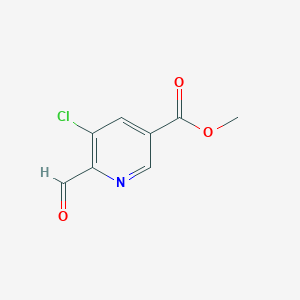
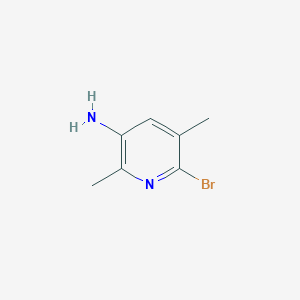
![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)

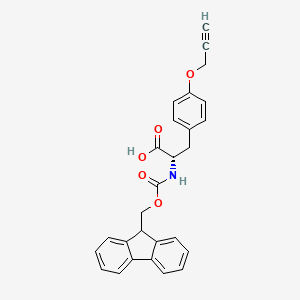





![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
